molecular formula C6H5N3O2 B2369836 2-Nitro-1-(prop-2-ynyl)-1H-imidazole CAS No. 1070878-68-0

2-Nitro-1-(prop-2-ynyl)-1H-imidazole

Cat. No.: B2369836
CAS No.: 1070878-68-0
M. Wt: 151.125
InChI Key: DNHBKQXETVPSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-1-(prop-2-ynyl)-1H-imidazole is a useful research compound. Its molecular formula is C6H5N3O2 and its molecular weight is 151.125. The purity is usually 95%.
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Scientific Research Applications

1. Antiparasitic Applications

Nitroimidazoles, including compounds related to 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, have been identified as having significant antiparasitic activity. They are key pharmacophores in drugs used for treating infectious diseases such as Chagas disease. An example is the synthesis of 2-nitro-1-vinyl-1H-imidazole, demonstrating potential for new antichagasic drug design through molecular hybridization strategies (Velez et al., 2022).

2. Antituberculosis Activity

2-Nitroimidazole derivatives have shown promising antituberculosis activity. Specifically, studies have synthesized and evaluated various nitroimidazole derivatives against Mycobacterium tuberculosis, revealing some compounds with significant growth inhibition properties (Foroumadi et al., 2004).

3. Catalysis in Green Synthesis

Imidazole derivatives are utilized as catalysts in green chemistry. For instance, imidazole has been used as a Lewis base catalyst for synthesizing 2-nitroalkanols, highlighting its role in environmentally friendly chemical processes (Phukan et al., 2009).

4. Radiosynthesis Applications

Compounds like 1-(2-nitro-1H-imidazol-1-yl)-3-(tosyloxy)propan-2-yl acetate, derived from nitroimidazole, are used in the radiosynthesis of hypoxia imaging markers in positron emission tomography. This demonstrates the application of nitroimidazole derivatives in diagnostic imaging (Kwon et al., 2015).

5. Antifungal and Antimicrobial Properties

Nitroimidazole derivatives exhibit notable antifungal and antimicrobial properties. Research has shown that these compounds can inhibit the growth of certain fungi and bacteria, expanding their potential therapeutic applications (Zani et al., 1995).

Properties

IUPAC Name

2-nitro-1-prop-2-ynylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBKQXETVPSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask was added 2-nitroimidazole (500 mg, 4.42 mmol), propargyl bromide (631 mg, 5.31 mmol), potassium carbonate (733 mg, 5.31 mmol) and DMF (5 mL). The reaction was stirred overnight at RT. TLC (EtOAc) indicated complete reaction. The reaction was poured onto water (20 mL) and extracted into EtOAc (3×20 mL). The combined organics were washed with water (5×20 mL). The organic layer was then concentrated in vacuo and purified on a silica gel cartridge using EtOAc:Hex as the eluent to afford 571 mg (85% yield) of 10 as a pale yellow solid. 1H NMR (CDCl3, 400 MHz), δ: 2.63 (1H, d, J=5.6 Hz), 5.23 (2H, d, J=2.4 Hz), 7.20 (1H, d, J=1.2 Hz), 7.46 (1H, s). Mass Spec (lo-res): Calc'd for C6H5N3O2: 151.04; found: 152.10 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
631 mg
Type
reactant
Reaction Step One
Quantity
733 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
85%

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